tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate

Description

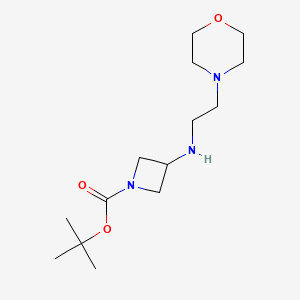

tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (four-membered saturated ring with one nitrogen atom) substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a (2-morpholinoethyl)amino moiety at the 3-position. The Boc group enhances solubility and stability during synthetic modifications, while the morpholinoethyl side chain introduces hydrogen-bonding and steric properties relevant to biological interactions .

Properties

CAS No. |

887580-96-3 |

|---|---|

Molecular Formula |

C14H27N3O3 |

Molecular Weight |

285.38 g/mol |

IUPAC Name |

tert-butyl 3-(2-morpholin-4-ylethylamino)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(18)17-10-12(11-17)15-4-5-16-6-8-19-9-7-16/h12,15H,4-11H2,1-3H3 |

InChI Key |

QQXYWYPHOIXTJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Formation of azetidine intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Introduction of morpholinoethyl group: The intermediate is then reacted with morpholine to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Alkylation and Acylation

The compound undergoes alkylation and acylation reactions at its primary amine group. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to form N-alkylated derivatives.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to yield acylated products.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, triethylamine | Acetylated derivative | N/A |

Nucleophilic Substitution

The morpholinoethylamino group participates in nucleophilic substitution reactions. A notable example includes its reaction with 2-chloroethylmorpholine under reflux conditions in ethanol to form extended-chain derivatives.

Protection/Deprotection

The tert-butyloxycarbonyl (Boc) group is selectively removed using trifluoroacetic acid (TFA) in DCM, exposing the free amine for further functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotection | 20% TFA in DCM, 0°C, 2h | Free azetidine-3-amine |

Coupling Reactions

The compound serves as a precursor in peptide coupling reactions. For instance:

-

Amide Bond Formation : Reacts with carboxylic acids (e.g., trifluoromethylbenzoylacetic acid) using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM at room temperature .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DCM, rt, 4h | Substituted amide | 69% |

Organometallic Additions

The azetidine ring reacts with Grignard reagents (e.g., methylmagnesium bromide) or organozinc compounds to form carbon-carbon bonds, enabling side-chain elongation.

Ring-Opening Reactions

Under acidic conditions (e.g., HCl in dioxane), the azetidine ring undergoes ring-opening to generate linear amines, which are valuable intermediates for further synthesis.

Mechanistic Insights

-

Electron-Donating Effects : The morpholinoethyl group enhances nucleophilicity at the amine site, facilitating substitutions and additions.

-

Steric Considerations : The Boc group provides steric protection during selective reactions, ensuring regioselectivity.

Scientific Research Applications

Antitumor Activity

Compounds with similar structures to tert-butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate have shown significant antitumor activity. For instance, derivatives of azetidine have been explored as inhibitors of microtubule polymerization, which is a critical mechanism in cancer cell proliferation. A study reported that certain azetidine derivatives exhibited potent inhibition of tubulin polymerization, demonstrating substantial antiproliferative activity in various cancer cell lines with IC50 values ranging from 2.6 to 18 nM .

Neurological Research

The morpholinoethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological applications. Research into similar compounds has shown potential for treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the azetidine ring.

- Introduction of the morpholinoethyl amino substituent.

- Protection and deprotection steps to achieve the desired functional groups.

This synthetic versatility allows for modifications that can optimize biological activity or improve pharmacokinetic properties .

Research has indicated that compounds like this compound can interact with biological targets such as enzymes or receptors, influencing their binding affinity and selectivity . Specific studies focusing on structure–activity relationships (SAR) have identified critical functional groups that enhance therapeutic efficacy.

Binding Affinity Studies

Studies utilizing techniques such as surface plasmon resonance (SPR) have been employed to evaluate the binding affinities of these compounds to various biological targets, providing insights into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The morpholinoethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate, focusing on substituents and key functional groups:

Key Observations :

- Morpholino vs. Morpholinoethylamino: The absence of an amino linker in the morpholinoethyl derivative () reduces its ability to act as a hydrogen-bond donor compared to the target compound.

- Aromatic vs. Aliphatic Substituents: Pyrimidinyl or quinolinyl substituents () introduce planar aromatic systems, enhancing interactions with hydrophobic enzyme pockets, whereas aliphatic chains (e.g., bromoethyl in ) prioritize reactivity for cross-coupling.

- Electron-Withdrawing Groups : The trifluoromethyl group in improves metabolic stability by resisting oxidative degradation.

Comparison :

- The target compound likely requires a multi-step synthesis involving Boc protection, morpholinoethylamine coupling, and purification via flash chromatography (similar to ).

- Palladium-catalyzed methods () are less efficient (lower yields) compared to Aza-Michael additions but enable access to complex aromatic systems.

Physicochemical Properties

Key Insights :

- The morpholinoethylamino group increases polarity (lower LogP) and topological polar surface area (TPSA), improving solubility and membrane permeability compared to bromoethyl derivatives .

- Pyrimidinyl analogues () exhibit intermediate TPSA values, balancing solubility and bioavailability.

Biological Activity

tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article delves into its structure, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 226.33 g/mol

- CAS Number : 325775-44-8

The compound features a tert-butyl group, a morpholinoethyl amino group, and an azetidine ring, which contribute to its unique biological properties.

Research indicates that this compound exhibits various biological activities, primarily through modulation of protein interactions and receptor binding. It has been studied for its effects on:

- Inhibition of Protein-Protein Interactions (PPIs) : The compound has shown promise in disrupting specific PPIs, which is crucial in targeting diseases where such interactions play a pivotal role, such as cancer and infectious diseases .

Pharmacological Studies

- Antimicrobial Activity : Studies have demonstrated that derivatives of azetidine compounds exhibit antimicrobial properties. The presence of the morpholinoethyl group enhances solubility and bioavailability, making it effective against certain bacterial strains .

- Anticancer Potential : The compound's ability to inhibit specific signaling pathways involved in tumor growth has been explored. For instance, it may affect the PI3K/Akt pathway, which is often dysregulated in cancer cells .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM across different cell lines.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could be developed as a novel antimicrobial agent.

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl 3-((2-morpholinoethyl)amino)azetidine-1-carboxylate with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) based on analogous tert-butyl azetidine derivatives. For example, dichloromethane at 0–20°C with triethylamine as a base is effective for protecting group chemistry . Use HPLC or GC-MS to monitor reaction progress and confirm purity (>98%) via analytical methods described for structurally similar compounds .

- Critical Parameters : Control moisture to prevent Boc-group hydrolysis and monitor amine coupling efficiency via FT-IR for secondary amine formation.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

NMR Spectroscopy : Confirm azetidine ring substitution patterns (¹H/¹³C NMR) and Boc-group integrity (tert-butyl signals at ~1.4 ppm in ¹H NMR) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns consistent with morpholinoethyl side chains .

X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the azetidine-morpholine interaction .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Risk Mitigation :

- Use PPE (gloves, goggles) due to potential irritancy of morpholinoethyl amines .

- Follow institutional Chemical Hygiene Plans, especially for advanced labs (e.g., fume hoods for solvent evaporation steps) .

- Document first-aid measures for accidental exposure, including skin decontamination with water and medical consultation .

Q. How does the solubility profile of this compound influence experimental design?

- Solvent Selection : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction media and aqueous-organic mixtures for biological assays. Adjust pH to stabilize the tertiary amine moiety .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the azetidine-morpholine motif in novel reactions?

- Approach :

- Use quantum chemical calculations (DFT) to model transition states for ring-opening or substitution reactions .

- Apply ICReDD’s reaction path search methods to identify optimal conditions for functionalizing the azetidine core .

- Cross-reference with CRDC subclass RDF2050112 (reaction fundamentals) for reactor design .

Q. How can researchers resolve contradictions in kinetic data during catalytic functionalization of this compound?

- Troubleshooting :

Statistical DoE : Apply factorial design to isolate variables (e.g., catalyst loading, temperature) affecting reaction rates .

In Situ Monitoring : Use ReactIR or LC-MS to detect transient intermediates or side products (e.g., Boc deprotection under acidic conditions) .

Cross-Validation : Compare kinetic models (e.g., pseudo-first-order vs. Michaelis-Menten) to reconcile discrepancies .

Q. What strategies optimize the compound’s stability under long-term storage for pharmacological studies?

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., oxidation of morpholine or azetidine ring cleavage) .

- Lyophilize in inert atmospheres if hygroscopic, as suggested for tert-butyl carbamates .

Q. How can researchers scale up synthesis while maintaining enantiomeric purity?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.